molecular formula C12H14BrNO B330198 N-(3-bromophenyl)cyclopentanecarboxamide

N-(3-bromophenyl)cyclopentanecarboxamide

Cat. No.: B330198
M. Wt: 268.15 g/mol
InChI Key: WZJFJXUSIWCCRF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d₆):

  • Aromatic protons (H-2, H-4, H-5, H-6): δ 7.19–7.49 ppm (m, 4H).
  • Cyclopentane protons: δ 1.90–2.38 ppm (m, 9H).
  • Amide N–H: δ 10.09 ppm (s, 1H).

13C NMR (100 MHz, DMSO-d₆):

  • Carbonyl (C=O): δ 171.19 ppm.
  • Aromatic carbons: δ 121.37–140.87 ppm.
  • Cyclopentane carbons: δ 20.65–35.47 ppm.

Infrared (IR) Spectroscopy

  • C=O stretch: 1650 cm⁻¹ (amide I band).
  • N–H bend: 1550 cm⁻¹ (amide II band).
  • C–Br stretch: 560 cm⁻¹.

UV-Vis Spectroscopy

  • λₘₐₓ: 280 nm (π→π* transition of the aromatic ring).
  • Molar absorptivity (ε): 1,200 L·mol⁻¹·cm⁻¹.

Table 2: Key Spectroscopic Data

Technique Signal Type Value Source
1H NMR Aromatic protons δ 7.19–7.49 ppm
13C NMR Carbonyl carbon δ 171.19 ppm
IR C=O stretch 1650 cm⁻¹
UV-Vis λₘₐₓ 280 nm

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict two low-energy conformers:

  • Conformer A : Cyclopentane ring in envelope conformation; phenyl ring twisted 55° from the amide plane.
  • Conformer B : Cyclopentane in half-chair conformation; phenyl ring twisted 62°.

The energy difference between conformers is 1.2 kcal·mol⁻¹, favoring Conformer A. Molecular dynamics simulations reveal a rotational barrier of 4.8 kcal·mol⁻¹ for the phenyl ring, consistent with restricted rotation due to steric hindrance from the bromine atom.

Table 3: Computational Results

Parameter Conformer A Conformer B Source
Relative energy (kcal·mol⁻¹) 0.0 1.2
Dihedral angle (C–N–C–Br) 55° 62°
Rotational barrier 4.8 kcal·mol⁻¹ -

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

N-(3-bromophenyl)cyclopentanecarboxamide

InChI

InChI=1S/C12H14BrNO/c13-10-6-3-7-11(8-10)14-12(15)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,14,15)

InChI Key

WZJFJXUSIWCCRF-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=CC=C2)Br

solubility

40.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

  • Structure : Cyclopropene ring with diethylamine substituents.
  • Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid and diethylamine (77% yield, mp 102.2–102.5 °C) .
  • The diethylamine group may improve solubility but reduce metabolic stability.

Cyclopentanecarboxamide, N-(2-fluorophenyl)

  • Structure : Fluorine at the phenyl 2-position instead of bromine.
  • Activity : Identified in Nyctanthes arbor-tristis with reported but unspecified biological activity .
  • Key Differences : Fluorine’s smaller size and electronegativity may alter binding affinity compared to bromine. Bromine’s higher lipophilicity could enhance membrane permeability.

Cyclopentyl Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide)

  • Structure : Piperidinyl and phenethyl groups instead of 3-bromophenyl.
  • Application : A Schedule I opioid analog with potent µ-opioid receptor activity .
  • Key Differences: The piperidinyl-phenethyl moiety is critical for opioid receptor binding, absent in the target compound. Bromophenyl substitution may redirect activity toward non-opioid targets.

N-(2-Methylsulfonylamino-5-trifluoromethyl-3-pyridyl)cyclopentanecarboxamide

  • Structure: Pyridyl ring with sulfonylamino and trifluoromethyl groups.
  • Application : Investigated as a liver disease therapeutic due to sulfonyl and trifluoromethyl motifs .
  • Key Differences: The polar sulfonylamino group enhances solubility, while the trifluoromethyl group increases metabolic resistance—features absent in the bromophenyl analog.

N-(2-Anilinoquinolin-4-yl)cyclopentanecarboxamide

  • Structure: Quinoline-aniline core instead of bromophenyl.

Data Tables

Table 2: Substituent Effects on Bioactivity

Substituent Electronic Effect Lipophilicity (LogP) Potential Biological Impact
3-Bromophenyl Strong σ-withdrawing High Enhanced membrane permeability
2-Fluorophenyl Moderate σ-withdrawing Moderate Altered receptor binding
Piperidinyl-phenethyl Basic, bulky Moderate-high Opioid receptor targeting
Trifluoromethyl-pyridyl Strongly electron-withdrawing High Metabolic stability in liver targets

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s analogs show variable yields (33–77%), influenced by steric hindrance and reagent reactivity .
  • Pharmacological Diversity: Substitutions drastically alter applications—cyclopentyl fentanyl’s opioid activity vs. quinoline derivatives’ receptor modulation .
  • Unanswered Questions : The biological role of the 3-bromophenyl group in the target compound remains uncharacterized, warranting further studies on its receptor targets and toxicity.

Preparation Methods

Procedure:

  • Synthesis of Cyclopentanecarbonyl Chloride :
    Cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux. The reaction typically completes within 2–4 hours, yielding the acyl chloride.

  • Amide Bond Formation :
    The acyl chloride is added dropwise to a solution of 3-bromoaniline and a tertiary base (e.g., triethylamine, pyridine) in DCM or tetrahydrofuran (THF). The mixture is stirred at 0–25°C for 4–12 hours.

Workup :

  • Quench excess acyl chloride with ice-cold water.

  • Extract with ethyl acetate (EtOAc), wash with brine, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (hexane/EtOAc gradient) or recrystallization.

Key Data :

ParameterValueSource
Yield70–85%
Reaction Temperature0–25°C
PurificationColumn chromatography (3:1 hexane/EtOAc)

Coupling Reagent-Assisted Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents (e.g., EDC, DCC) facilitate amide formation under milder conditions:

Procedure:

  • Activation of Cyclopentanecarboxylic Acid :
    Cyclopentanecarboxylic acid (1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) are dissolved in DMF or DCM. The mixture is stirred at 25°C for 30 minutes.

  • Amine Coupling :
    3-Bromoaniline (1.1 equiv) is added, and the reaction is stirred for 12–24 hours.

Workup :

  • Dilute with water, extract with EtOAc, and wash with 1M HCl and saturated NaHCO₃.

  • Purify via recrystallization from ethanol/water.

Key Data :

ParameterValueSource
Yield65–78%
Reaction Time12–24 hours
SolventDMF or DCM

Palladium-Catalyzed Amination

While less common for simple amides, Pd-catalyzed methods are viable for structurally complex analogs. For example, Buchwald-Hartwig amination can couple cyclopentanecarboxamide precursors with brominated aryl halides:

Procedure:

  • Substrate Preparation :
    Cyclopentanecarboxamide (1 equiv) and 1-bromo-3-nitrobenzene (1.2 equiv) are dissolved in toluene.

  • Catalytic System :
    Add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv). Heat at 110°C for 24 hours under N₂.

Workup :

  • Filter through Celite®, concentrate, and purify via flash chromatography.

Key Data :

ParameterValueSource
Yield50–60%
CatalystPd(OAc)₂/Xantphos
BaseCs₂CO₃

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time:

Procedure:

  • Reaction Setup :
    Cyclopentanecarboxylic acid (1 equiv), 3-bromoaniline (1.1 equiv), and propylphosphonic anhydride (T3P, 1.5 equiv) in acetonitrile are irradiated at 120°C for 20 minutes.

Workup :

  • Direct purification via preparative HPLC or recrystallization.

Key Data :

ParameterValueSource
Yield80–90%
Time20 minutes

Green Chemistry Approaches

Solvent-free or aqueous conditions minimize environmental impact:

Procedure:

  • Mechanochemical Synthesis :
    Cyclopentanecarboxylic acid and 3-bromoaniline are ground with NaHCO₃ in a ball mill at 30 Hz for 1 hour.

Workup :

  • Wash with water and recrystallize from ethanol.

Key Data :

ParameterValueSource
Yield60–70%
SolventSolvent-free

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Acyl Chloride70–854–12 hHighIndustrial
Coupling Reagents65–7812–24 hModerateLab-scale
Pd-Catalyzed50–6024 hLowNiche
Microwave80–9020 minHighLab-scale
Green Chemistry60–701 hHighPilot-scale

Challenges and Optimization Strategies

  • Byproduct Formation : Excess acyl chloride may generate carboxylic acid impurities. Quenching with aqueous NaHCO₃ mitigates this.

  • Low Solubility : Using polar aprotic solvents (DMF, DMSO) enhances reactant compatibility.

  • Pd Catalyst Deactivation : Additives like PPh₃ stabilize Pd complexes, improving turnover numbers .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm the presence of the cyclopentane ring (δ ~1.5–2.5 ppm for CH2 groups) and aromatic protons (δ ~7.2–7.8 ppm for bromophenyl) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 296 for C12H13BrNO) and detect impurities .
  • Elemental Analysis : Validate C, H, N, and Br percentages (±0.3% theoretical) .
    Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in analogs with complex substitution patterns .

How can functionalization of the bromophenyl group be achieved to expand SAR studies?

Advanced Research Question

  • Buchwald-Hartwig Amination : Replace Br with amines using Pd catalysts (e.g., Pd(OAc)2/Xantphos) for analogs with varied electronic profiles .
  • Suzuki Coupling : Introduce aryl/heteroaryl groups via cross-coupling with boronic acids .
  • Electrophilic Substitution : Direct nitration or sulfonation at the para-position of the bromophenyl ring using HNO3/H2SO4 or SO3 complexes .
    Key Consideration : Monitor regioselectivity using computational tools (DFT) to predict reactive sites .

What structural features of this compound influence its biological activity?

Advanced Research Question

  • Cyclopentane Ring : Conformational rigidity enhances target binding compared to flexible chains. Substituents on the ring (e.g., oxo groups) modulate lipophilicity .
  • Bromophenyl Group : The electron-withdrawing Br atom stabilizes aromatic π-π stacking with protein residues (e.g., kinase ATP pockets) .
  • Amide Linkage : Hydrogen-bonding capacity critical for interactions with serine/threonine residues in enzymes .
    Methodology : Perform docking studies (AutoDock Vina) to map interactions with targets like opioid receptors or kinases .

How can computational chemistry aid in predicting the bioactivity of derivatives?

Advanced Research Question

  • HOMO-LUMO Analysis : Assess electron distribution to predict reactivity and stability. Lower energy gaps (ΔE < 4 eV) correlate with higher bioactivity .
  • Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic regions for targeted modifications (e.g., adding electron-donating groups) .
  • ADMET Prediction : Use tools like SwissADME to optimize solubility (LogP < 3) and reduce hepatotoxicity risks .

How should researchers resolve contradictions in reported biological data for analogs?

Advanced Research Question

  • Control Experiments : Replicate studies under identical conditions (e.g., cell lines, assay protocols) to isolate variables .
  • Structural Validation : Confirm compound identity via X-ray crystallography or HRMS to rule out isomer contamination .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
    Case Study : Discrepancies in cytotoxicity data may arise from differences in cell permeability (logD) or metabolic stability .

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